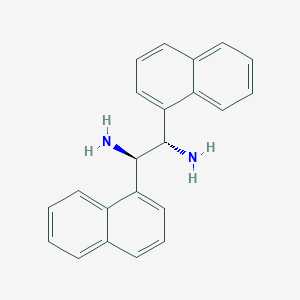

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJVMUUCGDSHBT-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the condensation of naphthalene derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the reaction of naphthaldehyde with ethane-1,2-diamine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features two naphthalene rings connected by an ethylene bridge with amine functionalities at both ends. This structure imparts unique chemical properties that facilitate its use in various reactions, particularly those involving coordination with metal ions and asymmetric synthesis.

Ligand for Asymmetric Synthesis

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a chiral ligand in asymmetric synthesis. It has been successfully employed in various reactions, including:

- Asymmetric Sulfoxidation : The compound acts as a ligand in the asymmetric sulfoxidation of dihydrothienopyrimidine derivatives. This process is crucial for synthesizing chiral sulfoxides, which are valuable intermediates in pharmaceuticals .

- Catalysis : It has been used as a catalyst in reactions like allylboration of aldehydes when complexed with tin chloride (SnCl4), demonstrating its ability to facilitate enantioselective transformations .

Building Block for Complex Molecules

The compound is often utilized as a precursor in synthesizing more complex organic compounds. For example:

- Synthesis of Chiral Bisesters : Through condensation reactions with N,N-dimethylamino acids, this compound can be transformed into chiral bisesters that are useful for further synthetic applications .

Antiproliferative Agents

Research indicates that compounds with similar structures have been investigated for their potential as antiproliferative agents against cancer cells. The interaction of the amine groups with biological targets allows these compounds to modulate cellular pathways effectively.

Metal Complex Formation

The ability of this compound to form stable complexes with metal ions enhances its utility in catalysis and material science. These metal complexes have shown promise in various catalytic processes and could be further explored for their therapeutic potential.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Asymmetric sulfoxidation | |

| Catalysis in allylboration | ||

| Medicinal Chemistry | Antiproliferative agents | |

| Metal complex formation |

Case Study: Asymmetric Synthesis Using (1R,2S)-Diamine

In a study focusing on the asymmetric synthesis of chiral sulfoxides using this compound as a ligand:

- The reaction conditions were optimized to achieve high enantiomeric excess.

- The results demonstrated that the use of this diamine significantly improved the yield and selectivity of the desired sulfoxide products.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

(R,R)-1,2-Di(1-naphthyl)-1,2-ethanediamine dihydrochloride

- Structure : Shares the naphthyl substituents but differs in stereochemistry (R,R vs. 1R,2S) and exists as a dihydrochloride salt.

- Properties : The salt form enhances solubility in polar solvents compared to the free base. The R,R configuration may lead to distinct chiral environments in coordination chemistry .

- Applications : Used in asymmetric catalysis and as a precursor for chiral ligands .

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride

- Structure : Replaces naphthyl groups with 4-methoxyphenyl substituents. Methoxy groups introduce electron-donating effects, altering electronic properties.

- Properties : Increased solubility in aqueous media due to polar methoxy groups. The S,S stereochemistry impacts its efficacy in enantioselective ethylation reactions .

- Applications : Explored in catalytic asymmetric synthesis and pharmaceutical intermediates .

N-(Naphthalen-1-yl)ethane-1,2-diamine

- Structure: Mono-substituted diamine with a single naphthyl group.

- Properties : Lower molecular weight (186.25 g/mol) and higher volatility (bp: 204°C) compared to the di-substituted analogue. Reduced steric hindrance allows faster reaction kinetics in Schiff base formation .

- Toxicity : Classified as acutely toxic (oral, skin) with respiratory irritation risks, suggesting stricter handling requirements than bulkier diamines .

Functional Group and Reactivity Comparisons

Oxidation Kinetics

- Ethane-1,2-diamine derivatives : Oxidation by periodate is pH-dependent (optimal at pH 9–11) and proceeds via unprotonated amine intermediates. Bulky naphthyl groups in the target compound likely slow oxidation rates due to steric hindrance, contrasting with simpler diamines like ethylenediamine, which oxidize rapidly under similar conditions .

Corrosion Inhibition

- Aliphatic diamines (e.g., DETA, TETA) : Rely on lone electron pairs from nitrogen for metal surface adsorption. The target compound’s naphthyl groups enhance inhibition efficiency via π-orbital interactions with metallic surfaces, offering superior protection in acidic environments compared to linear diamines .

Schiff Base Formation

Data Tables

Table 1: Key Physical and Chemical Properties

Biological Activity

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as (R,R)-DPEN, is a chiral diamine compound that has garnered attention in medicinal chemistry and catalysis due to its unique structural properties. This compound is characterized by its two naphthalene moieties and an ethylene diamine backbone, which contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 334.43 g/mol

- CAS Number : 84812-40-8

- Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry and its ability to interact with various biological targets. Its structure allows it to form stable complexes with metal ions, which can influence enzymatic activity and cellular processes.

Interaction with Biological Targets

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and are implicated in cancer progression . The inhibition of HDACs can lead to altered gene expression profiles, potentially reversing tumorigenic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition of HDACs : A study demonstrated that the compound effectively inhibits HDAC activity in vitro. This inhibition was associated with increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

- Anticancer Activity : In cellular models of cancer, this compound exhibited significant antiproliferative effects. The compound induced apoptosis in cancer cells through a mechanism involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal death. The results indicated that it could mitigate oxidative damage by enhancing the cellular antioxidant defense system .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 334.43 g/mol |

| CAS Number | 84812-40-8 |

| HDAC Inhibition IC50 | 0.5 µM |

| Antiproliferative IC50 | 10 µM |

Q & A

Q. What are established synthetic routes for enantioselective preparation of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine?

Answer: The synthesis of chiral diamines often involves asymmetric catalysis or resolution. For example, (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane was synthesized via reductive cleavage of a Schiff base intermediate using HCl, followed by neutralization and extraction . Adapting this method, researchers could employ chiral auxiliaries (e.g., tartaric acid derivatives) or enantioselective hydrogenation to achieve the (1R,2S) configuration. Key steps include:

- Use of anhydrous solvents (e.g., THF) under inert atmospheres.

- Acidic workup to isolate the diamine.

- Chiral HPLC or crystallization for enantiomeric purity verification.

Q. How can the stereochemistry of this compound be rigorously characterized?

Answer: X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography to resolve absolute configurations . For non-crystalline samples, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can infer stereochemistry. Polarimetry (specific optical rotation) provides complementary data but requires high enantiomeric excess (≥95%).

Q. Table 1: Common Characterization Techniques

| Technique | Application | Limitations |

|---|---|---|

| X-ray diffraction | Absolute configuration determination | Requires single crystals |

| CD Spectroscopy | Chiral center analysis in solution | Sensitivity to impurities |

| Chiral HPLC | Enantiomeric excess quantification | Column compatibility issues |

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its performance in asymmetric catalysis?

Answer: The naphthyl groups create a rigid, sterically hindered environment. In optically active zinc phthalocyanines, analogous diamines enhance enantioselectivity in aldehyde ethylation by stabilizing transition states via π-π interactions . For example:

- The (1R,2S) configuration may favor specific substrate orientations.

- Steric bulk from naphthalene moieties suppresses unwanted side reactions.

- Computational modeling (DFT) can predict steric and electronic effects.

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemical behavior?

Answer: Dynamic processes (e.g., ring inversion or hindered rotation) broaden NMR signals. Strategies include:

- Variable-temperature NMR : Lower temperatures slow dynamics, resolving split signals.

- COSY/NOESY : Identify through-space correlations to confirm spatial arrangements.

- Deuterated solvents : Reduce signal overlap (e.g., DMSO-d6 for amine protons).

Q. Table 2: Troubleshooting NMR Contradictions

| Observation | Possible Cause | Solution |

|---|---|---|

| Broadened peaks | Rapid equilibration | Cool to -40°C (if feasible) |

| Missing couplings | Overlapping signals | Use higher-field instruments |

| Unusual splitting | Diastereotopic protons | Analyze NOESY correlations |

Q. What safety protocols are critical when handling this diamine?

Answer: Based on structurally similar N-(naphthalen-1-yl)ethane-1,2-diamine:

- PPE : Nitrile gloves, lab coat, and goggles (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation risk).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Answer:

Q. Table 3: Enantiomeric Excess Optimization

| Method | Typical ee Range | Cost/Complexity |

|---|---|---|

| Chiral HPLC | 95–99% | High |

| Diastereomeric salts | 80–95% | Moderate |

| Asymmetric catalysis | 70–90% | Low (if scalable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.